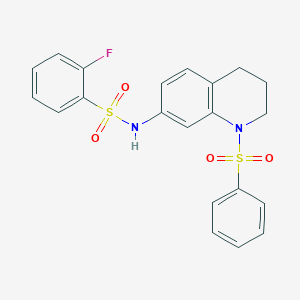

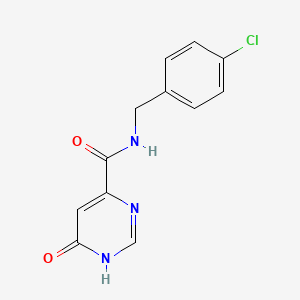

2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O4S2 and its molecular weight is 446.51. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Agents

This compound belongs to the class of benzosultams , which are known for their antibacterial properties. They have been found to be effective against a variety of bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound’s ability to disrupt membrane architecture and induce reactive oxygen species (ROS) generation makes it a promising candidate for developing new classes of antibiotics, especially in the face of rising antibiotic resistance.

Chiral Catalysts in Asymmetric Synthesis

The structural complexity of benzosultams lends itself well to asymmetric synthesis, where they can be used as chiral auxiliaries or catalysts . This application is particularly valuable in pharmaceutical synthesis, where the creation of chiral molecules is crucial.

Synthetic Chemistry Building Blocks

Due to their versatile nature, benzosultams serve as building blocks in synthetic chemistry for constructing a wide array of functionalized derivatives and other heterocyclic systems . This makes them invaluable for creating novel compounds with potential applications in various fields of chemistry.

Inhibitors of Enzymatic Activity

Benzosultams have been utilized as inhibitors, particularly in the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the biosynthesis of tyrosine, and its inhibition has implications in both medical and agricultural domains.

Photoredox Catalysis

The compound can participate in photoredox catalysis, a process that uses light to activate a catalyst which then induces a chemical reaction . This application is gaining traction in green chemistry, where it’s used to create more environmentally friendly reactions.

Cascade Reactions

Finally, benzosultams are employed in cascade reactions, where multiple transformations occur in a single operational step . This efficiency is highly beneficial in complex organic syntheses, reducing the number of steps and resources needed for compound development.

作用機序

Target of Action

Similar compounds have been found to target enzymes involved in bacterial membrane synthesis .

Mode of Action

aureus (MRSA) ATCC 43300 . The bactericidal activity is possibly due to the generation of reactive oxygen species (ROS) in the bacterial strains treated with these compounds .

Biochemical Pathways

The generation of reactive oxygen species (ros) suggests that oxidative stress pathways could be involved .

Pharmacokinetics

Similar compounds were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .

Result of Action

The result of the compound’s action is the bactericidal activity against certain strains of bacteria. Transmission electron microscopy revealed a disturbed membrane architecture in the bacteria treated with similar compounds . Furthermore, an increase of reactive oxygen species (ROS) was detected in strains treated with these compounds .

Action Environment

The stability of similar compounds in various organic solvents suggests that they may be relatively stable under a range of conditions .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-13-12-16-7-6-14-24(20(16)15-17)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDRTEFWAJPEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)